2'-Deoxy-3-methylpseudouridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

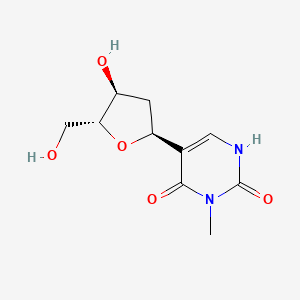

2'-Deoxy-3-methylpseudouridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Properties and Synthesis

The synthesis of 2'-deoxy-3-methylpseudouridine involves several chemical steps, including trimethylsilylation and methylation processes. The first successful synthesis was reported in the literature, demonstrating the compound's potential for further research applications . The structural modifications contribute to its stability and functionality when incorporated into RNA molecules.

Applications in mRNA Therapeutics

Enhanced mRNA Stability:

this compound is recognized for its ability to enhance the stability of mRNA molecules. This stability is crucial for the development of effective mRNA vaccines and therapeutics, as it allows for prolonged expression of the encoded proteins in vivo.

Improved Translation Efficiency:

Studies have shown that incorporating this compound into mRNA can lead to increased translation efficiency. This is particularly important in vaccine development, where robust protein expression is necessary for eliciting an immune response .

Case Study: COVID-19 Vaccines

The use of modified nucleosides like this compound has been pivotal in the formulation of COVID-19 mRNA vaccines. These modifications help to evade innate immune detection, thereby enhancing protein production significantly compared to unmodified mRNAs .

Applications in Antiviral Therapies

Research indicates that this compound can be utilized in antiviral therapies by enhancing the efficacy of RNA-based drugs. Its incorporation into therapeutic RNA can improve resistance against nucleases, thereby prolonging the therapeutic effects.

Potential in Gene Editing Technologies

The compound may also find applications in gene editing technologies such as CRISPR/Cas9 systems. By modifying guide RNAs with this compound, researchers can potentially enhance the specificity and efficiency of gene editing processes.

Comparative Analysis of Modified Nucleosides

To better understand the advantages of this compound over other modified nucleosides, a comparative analysis is presented below:

| Modified Nucleoside | Stability | Translation Efficiency | Immune Evasion |

|---|---|---|---|

| This compound | High | High | Yes |

| N1-Methylpseudouridine | Moderate | Very High | Yes |

| 5-Methylcytidine | Moderate | Moderate | Limited |

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis and incorporation methods for this compound into various RNA constructs. There is potential for further exploration in areas such as:

- Personalized Medicine: Tailoring RNA therapies using this modified nucleoside to enhance patient-specific responses.

- Cancer Immunotherapy: Investigating its role in developing RNA-based cancer vaccines that can trigger robust immune responses.

- Combination Therapies: Exploring synergistic effects when used alongside other therapeutic agents.

特性

CAS番号 |

81691-10-3 |

|---|---|

分子式 |

C10H14N2O5 |

分子量 |

242.23 g/mol |

IUPAC名 |

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-12-9(15)5(3-11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,16)/t6-,7-,8+/m0/s1 |

InChIキー |

QDIHUJOIPYIRQS-BIIVOSGPSA-N |

SMILES |

CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |

異性体SMILES |

CN1C(=O)C(=CNC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |

正規SMILES |

CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |

同義語 |

2'-deoxy-3-methylpseudouridine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。